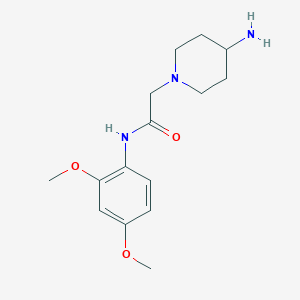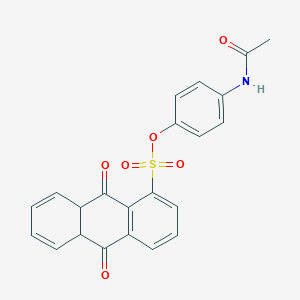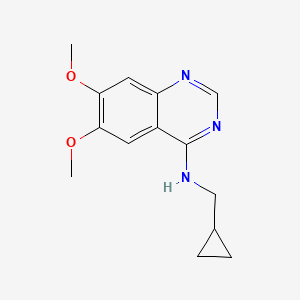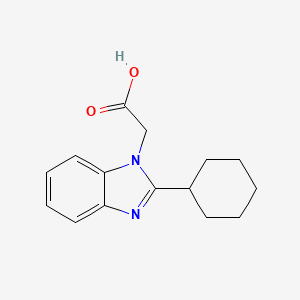
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide, or 2-A-DPA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of piperidine, a cyclic organic compound that is widely used in drug synthesis and organic chemistry. 2-A-DPA has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research indicates that certain acetamide derivatives exhibit promising corrosion prevention efficiencies. For example, a study focused on the synthesis and evaluation of new long alkyl side chain acetamide derivatives, showcasing their effectiveness as corrosion inhibitors in both acidic and oil medium environments. These findings suggest that similar compounds, including those with the aminopiperidin-yl and dimethoxyphenyl groups, could have potential applications in protecting metals against corrosion, particularly in challenging industrial conditions (Yıldırım & Cetin, 2008).
Anticancer Activity
Another significant area of application is in the development of anticancer agents. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. These enzymes are relevant in cancer research, suggesting that similar compounds might be useful in designing new anticancer drugs or as tools in cancer biology research (Khalid et al., 2014).
Pharmaceutical Development
Compounds with acetamide moieties often exhibit a wide range of biological activities, including potential therapeutic effects. For instance, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a structurally related compound, have been characterized as potential pesticides. This suggests that the study and development of acetamide derivatives, including "2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide," could extend to pharmaceutical applications, particularly in the development of new drugs with specific biological targets (Olszewska, Tarasiuk, & Pikus, 2009).
Antioxidant and Anti-inflammatory Activities
The synthesis and biological evaluation of derivatives highlight their potential as DPPH scavenging, analgesic, and anti-inflammatory agents. This indicates that structurally similar compounds could be explored for their bioactivity, potentially leading to new treatments for inflammation and pain management (Nayak et al., 2014).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJVXAXXVXFCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2981812.png)

![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)




![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2981827.png)
![tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2981828.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2981831.png)
